Stavudine sodium
Stavudine sodium
Stavudine sodium is a nucleoside analog that inhibits reverse transcriptase and has in vitro activity against HIV.Target: HIV RT; NRTIsStavudine sodium is a dideoxynucleoside analog that inhibits reverse transcriptase and has in vitro activity against HIV. Stavudine sodium is an analog of thymidine. It is phosphorylated by cellular kinases into active triphosphate. Stavudine sodium triphosphate inhibits the HIV reverse transcriptase by competing with natural substrate, thymidine triphosphate. It also causes termination of DNA synthesis by incorporating into it [1].Mice were treated for 2 weeks with stavudine d4T (500 mg/kg/day), L-carnitine (200 mg/kg/day) or both drugs concomitantly. Body fatness was assessed by dual energy X-ray absorptiometry, and investigations were performed in plasma, liver, muscle and WAT. D4T reduced the gain of body adiposity, WAT leptin, whole body FAO and plasma ketone bodies, and increased liver triglycerides and plasma aminotransferases with mild ultrastructural abnormalities in hepatocytes [2].Clinical indications: HIV-1 infectionFDA Approved Date: June 24, 1994Toxicity: peripheral neuropathy; lipodystrophy
Brand Name:
Vulcanchem
CAS No.:
134624-73-0
VCID:
VC0002614
InChI:
SMILES:
Molecular Formula:
C10H11N2NaO4
Molecular Weight:
246.2
Stavudine sodium
CAS No.: 134624-73-0
Inhibitors
VCID: VC0002614
Molecular Formula: C10H11N2NaO4
Molecular Weight: 246.2
CAS No. | 134624-73-0 |
---|---|
Product Name | Stavudine sodium |
Molecular Formula | C10H11N2NaO4 |
Molecular Weight | 246.2 |
Description | Stavudine sodium is a nucleoside analog that inhibits reverse transcriptase and has in vitro activity against HIV.Target: HIV RT; NRTIsStavudine sodium is a dideoxynucleoside analog that inhibits reverse transcriptase and has in vitro activity against HIV. Stavudine sodium is an analog of thymidine. It is phosphorylated by cellular kinases into active triphosphate. Stavudine sodium triphosphate inhibits the HIV reverse transcriptase by competing with natural substrate, thymidine triphosphate. It also causes termination of DNA synthesis by incorporating into it [1].Mice were treated for 2 weeks with stavudine d4T (500 mg/kg/day), L-carnitine (200 mg/kg/day) or both drugs concomitantly. Body fatness was assessed by dual energy X-ray absorptiometry, and investigations were performed in plasma, liver, muscle and WAT. D4T reduced the gain of body adiposity, WAT leptin, whole body FAO and plasma ketone bodies, and increased liver triglycerides and plasma aminotransferases with mild ultrastructural abnormalities in hepatocytes [2].Clinical indications: HIV-1 infectionFDA Approved Date: June 24, 1994Toxicity: peripheral neuropathy; lipodystrophy |
Synonyms | sodium ((2S,5R)-5-(4-hydroxy-5-methyl-2-oxopyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methanolate |
Reference | [1]. Lea AP, et al. Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection. Drugs. 1996 May;51(5):846-64. [2]. Igoudjil A, et al. High doses of stavudine induce fat wasting and mild liver damage without impairing mitochondrial respiration in mice. Antivir Ther. 2007;12(3):389-400. |
Last Modified | Aug 20 2021 |
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